Hydroxy Iloperidone-d4
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Overview
Description
Hydroxy Iloperidone-d4 is a deuterated derivative of Hydroxy Iloperidone, a metabolite of the antipsychotic drug Iloperidone. This compound is primarily used in scientific research, particularly in the field of proteomics. The molecular formula of this compound is C24H25D4FN2O4, and it has a molecular weight of 432.52 .
Preparation Methods
The preparation of Hydroxy Iloperidone-d4 involves the synthesis of Iloperidone followed by its hydroxylation and subsequent deuteration. The synthetic route typically includes the following steps:
Chemical Reactions Analysis
Hydroxy Iloperidone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Scientific Research Applications
Hydroxy Iloperidone-d4 has several scientific research applications:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Pharmacokinetics: This compound is used in pharmacokinetic studies to understand the metabolism and distribution of Iloperidone in the body.
Drug Development: It is used in the development of new antipsychotic drugs and to study drug-drug interactions.
Analytical Chemistry: This compound is used as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
The mechanism of action of Hydroxy Iloperidone-d4 is related to its parent compound, Iloperidone. Iloperidone is an atypical antipsychotic that acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors . This compound, being a metabolite, retains similar receptor binding properties and contributes to the overall pharmacological effects of Iloperidone .
Comparison with Similar Compounds
Hydroxy Iloperidone-d4 can be compared with other similar compounds, such as:
Hydroxy Iloperidone: The non-deuterated form of this compound, which has similar pharmacological properties but different isotopic composition.
Desfluoro Iloperidone-d3: A deuterated derivative of Iloperidone lacking the fluorine atom, used in similar research applications.
Iloperidone Carboxylic Acid-d3: Another deuterated metabolite of Iloperidone, used in pharmacokinetic and drug development studies.
This compound is unique due to its deuterated nature, which provides advantages in analytical studies by enhancing the sensitivity and accuracy of mass spectrometric analyses .
Biological Activity
Hydroxy Iloperidone-d4 is a deuterated derivative of Hydroxy Iloperidone, an active metabolite of Iloperidone, which is primarily used in the treatment of schizophrenia. This compound exhibits significant biological activity through its interactions with various neurotransmitter receptors, particularly dopamine and serotonin receptors. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and implications for clinical use.
Chemical Structure and Properties
This compound has a molecular formula that includes deuterium atoms, enhancing its stability and potentially improving pharmacokinetic properties. The molecular weight is approximately 432.52 g/mol. The presence of deuterium allows for more precise tracking in metabolic studies, making it a valuable tool in pharmacological research.
This compound primarily functions as an antagonist at the following receptors:
- Dopamine Receptors : Acts on D2 and D4 receptors.
- Serotonin Receptors : Interacts with 5-HT2A and 5-HT2C receptors.
This receptor profile contributes to its antipsychotic effects by modulating dopaminergic and serotonergic signaling pathways, which are crucial in managing symptoms of schizophrenia such as psychosis and mood disturbances.
Pharmacological Profile
The pharmacological activity of this compound can be summarized in the following table:
Receptor Type | Receptor Subtype | Binding Affinity (Ki) |
---|---|---|
Dopamine | D2 | 6.3 nM |
Dopamine | D4 | Not specified |
Serotonin | 5-HT2A | 5.6 nM |
Serotonin | 5-HT2C | Not specified |
Noradrenergic | A1 | 0.36 nM |
Histamine | H1 | 437 nM |
The low affinity for histamine H1 and cholinergic muscarinic receptors suggests minimal sedation and cognitive impairment risks, making this compound a favorable option in long-term treatment scenarios .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Efficacy in Schizophrenia : A systematic review highlighted that iloperidone (and by extension, its metabolites) effectively prevents relapse in stabilized patients with schizophrenia. The time to relapse was significantly superior compared to placebo treatments .
- Pharmacokinetic Studies : Research indicates that this compound has a bioavailability similar to its parent compound, with peak serum concentrations occurring within 2-4 hours post-administration. The half-life is approximately 13.5–14 hours, allowing for stable dosing regimens .
- Influence on CYP Enzymes : Chronic administration of iloperidone has been shown to influence cytochrome P450 (CYP) enzymes involved in drug metabolism. Specifically, iloperidone decreased the activity of several CYP enzymes (e.g., CYP2D6) while increasing others (e.g., CYP2E1), suggesting potential metabolic interactions when co-administered with other drugs .
Implications for Research and Clinical Use
This compound serves as a crucial research tool for understanding the pharmacodynamics of antipsychotic medications without interference from naturally occurring isotopes. Its role in tracing metabolic pathways enhances our understanding of drug interactions and efficacy in treating psychiatric disorders.
Properties
Molecular Formula |
C24H29FN2O4 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1,2,2,2-tetradeuterio-1-[4-[3-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propoxy]-3-methoxyphenyl]ethanol |
InChI |
InChI=1S/C24H29FN2O4/c1-16(28)18-4-7-21(23(14-18)29-2)30-13-3-10-27-11-8-17(9-12-27)24-20-6-5-19(25)15-22(20)31-26-24/h4-7,14-17,28H,3,8-13H2,1-2H3/i1D3,16D |
InChI Key |
SBKZGLWZGZQVHA-KFHHUZHISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)OC)O |
Origin of Product |
United States |
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